molecular formula C9H4BrF3O B2581053 5-Bromo-3-(trifluoromethyl)benzofuran CAS No. 1341125-78-7

5-Bromo-3-(trifluoromethyl)benzofuran

Cat. No.: B2581053
CAS No.: 1341125-78-7
M. Wt: 265.029
InChI Key: QIIPMJZYFOXQEX-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)benzofuran typically involves the bromination and trifluoromethylation of benzofuran derivatives. One common method is the reaction of 3-bromobenzofuran with trifluoromethyl iodide in the presence of copper powder, which produces a mixture of trifluoromethylated benzofurans . Another approach involves the use of difluorocarbene, generated by the thermal decomposition of sodium chlorodifluoroacetate, to react with benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)benzofuran has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzofuran
  • 5-Bromo-2-(trifluoromethyl)benzofuran
  • 5-Bromo-3-(difluoromethyl)benzofuran

Uniqueness

5-Bromo-3-(trifluoromethyl)benzofuran is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzofuran ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds .

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPMJZYFOXQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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